

An In-depth Technical Guide to 2,4,6-Trimethylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4,5-Trimethylphenylboronic acid*

Cat. No.: *B150979*

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A Note on Isomers: This technical guide focuses on 2,4,6-trimethylphenylboronic acid (also known as mesitylboronic acid). While the initial query specified the 2,4,5-isomer, publicly available scientific literature and commercial catalogs overwhelmingly feature the 2,4,6-isomer, a widely used reagent in organic synthesis. It is presumed that the 2,4,6-isomer is the intended subject of this guide.

Core Compound Identification and Properties

2,4,6-Trimethylphenylboronic acid is an organoboron compound that is a versatile reagent in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions. Its sterically hindered nature, due to the ortho-methyl groups, imparts unique reactivity and selectivity in the synthesis of complex organic molecules.

Chemical and Physical Properties

The fundamental properties of 2,4,6-trimethylphenylboronic acid are summarized below. This data is critical for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Weight	164.01 g/mol	[1] [2] [3]
Molecular Formula	C ₉ H ₁₃ BO ₂	[1] [2]
CAS Number	5980-97-2	[3]
Appearance	White to almost white powder	
Melting Point	115-122 °C	[4]
IUPAC Name	(2,4,6-trimethylphenyl)boronic acid	[1]
Synonyms	2,4,6-Trimethylbenzeneboronic acid, Mesitylene-2-boronic acid, Mesitylboronic acid	[4]
Storage Temperature	Inert atmosphere, Room Temperature or 2-8°C	[4] [5]

Spectral Data

Spectroscopic data is essential for the quality control and characterization of 2,4,6-trimethylphenylboronic acid.

Spectrum Type	Data
¹ H-NMR (400 MHz, CDCl ₃)	δ = 6.82 (s, 2H), 4.73 (brs, 2H), 2.33 (s, 6H), 2.26 (s, 3H)
¹³ C-NMR (100 MHz, CDCl ₃)	δ = 139.64, 138.66, 127.99, 127.26, 22.89, 22.03, 21.12

Synthesis and Experimental Protocols

The synthesis of arylboronic acids is a well-established process in organic chemistry. A general and widely adopted method involves the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis.

General Synthesis Protocol via Grignard Reaction

This protocol details the synthesis of 2,4,6-trimethylphenylboronic acid from 2-bromo-1,3,5-trimethylbenzene (mesityl bromide).

Step 1: Formation of the Grignard Reagent

- To a dry, three-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
- Add a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension.
- If the reaction does not initiate, gentle heating may be applied.
- Once initiated, maintain the reaction at reflux for approximately 3 hours to ensure complete formation of the Grignard reagent, (2,4,6-trimethylphenyl)magnesium bromide.

Step 2: Borylation

- Cool the Grignard reagent solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
- Slowly add a solution of trimethyl borate or triethyl borate (2.0 equivalents) in anhydrous THF to the cooled Grignard solution over 15-30 minutes.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).

Step 3: Hydrolysis and Workup

- Cool the reaction mixture to 0 °C in an ice bath.
- Quench the reaction by slowly adding a 1 M hydrochloric acid (HCl) solution.
- Stir the mixture vigorously for at least two hours to ensure complete hydrolysis of the boronate ester.

- Separate the organic and aqueous phases. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
- Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).
- Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Step 4: Purification

- The crude 2,4,6-trimethylphenylboronic acid can be purified by recrystallization, typically from a solvent system like benzene or an ethyl acetate/hexane mixture, to afford the pure product as a white solid.

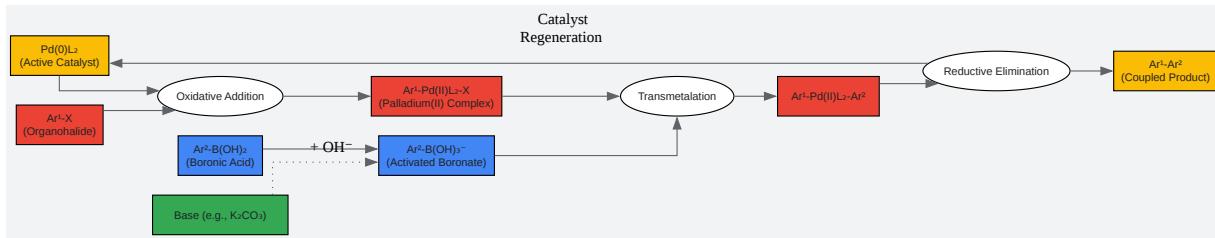
Applications in Organic Synthesis

2,4,6-Trimethylphenylboronic acid is a key building block, primarily utilized in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the synthesis of biaryls, polyolefins, and styrenes.^{[6][7]} The reaction couples an organoboron compound (like 2,4,6-trimethylphenylboronic acid) with an organohalide using a palladium(0) catalyst and a base.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a General Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling an aryl halide with 2,4,6-trimethylphenylboronic acid.

Materials:

- Aryl halide (1.0 equivalent)
- 2,4,6-Trimethylphenylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, $PdCl_2(dppf)$, 1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4 , 2-3 equivalents)
- Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

- To a reaction flask, add the aryl halide, 2,4,6-trimethylphenylboronic acid, the palladium catalyst, and the base.
- Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
- Add the degassed solvent(s) to the flask.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress using TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

The use of 2,4,6-trimethylphenylboronic acid is particularly advantageous for synthesizing sterically hindered biaryl compounds, which are important scaffolds in medicinal chemistry and materials science.^[8]

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